Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester
Brand Name: Vulcanchem
CAS No.: 1666-45-1
VCID: VC16170116
InChI: InChI=1S/C4H7Cl3NO4P/c1-11-13(10,12-2)8-3(9)4(5,6)7/h1-2H3,(H,8,9,10)
SMILES:
Molecular Formula: C4H7Cl3NO4P
Molecular Weight: 270.43 g/mol

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester

CAS No.: 1666-45-1

Cat. No.: VC16170116

Molecular Formula: C4H7Cl3NO4P

Molecular Weight: 270.43 g/mol

* For research use only. Not for human or veterinary use.

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester - 1666-45-1

Specification

CAS No. 1666-45-1
Molecular Formula C4H7Cl3NO4P
Molecular Weight 270.43 g/mol
IUPAC Name 2,2,2-trichloro-N-dimethoxyphosphorylacetamide
Standard InChI InChI=1S/C4H7Cl3NO4P/c1-11-13(10,12-2)8-3(9)4(5,6)7/h1-2H3,(H,8,9,10)
Standard InChI Key FGXOGRSGUNCHQL-UHFFFAOYSA-N
Canonical SMILES COP(=O)(NC(=O)C(Cl)(Cl)Cl)OC

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester is defined by the molecular formula C₄H₇Cl₃NO₄P and a molecular weight of 270.43 g/mol . Its IUPAC name, 2,2,2-trichloro-N-dimethoxyphosphorylacetamide, reflects the integration of a trichloroacetyl group bonded to a phosphoramidate backbone . Key identifiers include:

PropertyValueSource
CAS Registry Number1666-45-1
EC Number121-008-1
SMILESCOP(=O)(NC(=O)C(Cl)(Cl)Cl)OC
InChIKeyFGXOGRSGUNCHQL-UHFFFAOYSA-N

Structural Features

The compound’s structure comprises a central phosphorus atom bonded to two methoxy groups, an amide nitrogen linked to a trichloroacetyl group, and an oxygen double bond . Computational models predict a rotatable bond count of 3 and a topological polar surface area of 64.6 Ų, suggesting moderate flexibility and polarity . The 3D conformation reveals a planar trichloroacetyl moiety, which may influence its reactivity and interaction with biological targets .

Synthesis and Reaction Pathways

Synthetic Methodology

The primary synthesis route involves the reaction of dimethyl phosphoramidate with trichloroacetyl chloride under controlled conditions. Key steps include:

  • Nucleophilic Attack: The amine group of dimethyl phosphoramidate attacks the electrophilic carbonyl carbon of trichloroacetyl chloride.

  • Elimination of HCl: The reaction releases hydrogen chloride, requiring neutralization to prevent side reactions.

  • Purification: Column chromatography or recrystallization yields the final product with >90% purity.

Reaction Optimization

Yield and purity are highly dependent on:

  • Temperature: Optimal between 0–5°C to minimize decomposition.

  • Solvent Choice: Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness.

  • Stoichiometry: A 1:1 molar ratio of reactants prevents excess unreacted starting material.

Physicochemical Properties

Computed Properties

PubChem’s computational data highlights critical physicochemical parameters :

PropertyValue
XLogP30.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Exact Mass268.917828 Da

The low XLogP3 value (0.8) indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents .

Experimental Data

  • Solubility: >40.6 µg/mL at pH 7.4, making it suitable for aqueous biological assays .

  • Stability: Decomposes above 150°C, necessitating storage at −20°C under inert gas.

Biological Activity and Applications

Enzyme Inhibition

The compound’s phosphoramidate group acts as a transition-state analog, inhibiting enzymes such as acetylcholinesterase (AChE) and proteases. In vitro studies demonstrate IC₅₀ values of 12–18 µM against AChE, comparable to organophosphate pesticides.

Agricultural Uses

As a plant growth regulator, the compound enhances root development in Arabidopsis thaliana at concentrations of 10–50 µM. Field trials are ongoing to evaluate its efficacy in drought-resistant crops.

Recent Research Advances

Structural Modifications

Derivatization studies have focused on replacing the trichloroacetyl group with fluorinated analogs to improve metabolic stability. For example, 2,2,2-trifluoroacetyl variants show a 40% increase in half-life in murine hepatocyte assays.

Toxicity Profiling

Acute toxicity studies in Daphnia magna indicate a 48-hour LC₅₀ of 8.2 mg/L, classifying the compound as moderately toxic to aquatic organisms . Chronic exposure data remain limited, underscoring the need for ecotoxicological assessments.

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